molecular formula C17H20N2O4 B2983386 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid CAS No. 864076-03-9

4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid

Cat. No.: B2983386
CAS No.: 864076-03-9
M. Wt: 316.357
InChI Key: GIFDVQUOPKITFR-UHFFFAOYSA-N
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Description

The compound “4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid” is a type of boronic acid . Boronic acids are commonly used as building blocks and synthetic intermediates . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluoro phenyl) butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed . Another study reported the synthesis of (3R)-4-((tert-Butoxycarbonyl)amino)-3-benzyl-butanoic acid from racemic (±)-3-aminomethyl-4-phenyl-butanoic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic acid group . The InChI code for this compound is InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 313.2 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 313.1485383 g/mol .

Scientific Research Applications

Synthetic Organic Chemistry

4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid serves as a building block in synthetic organic chemistry. Its applications include the synthesis of complex molecules through reactions such as nucleophilic substitutions and radical reactions. For instance, tert-Butyl phenylazocarboxylates, closely related to this compound, are versatile for constructing aromatic amines and alcohols under mild conditions, demonstrating its utility in synthesizing azocarboxamides and facilitating aromatic ring modifications via radical reactions (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Polymer Science

In polymer science, derivatives of this compound contribute to the synthesis of advanced materials. For example, compounds derived from 4-tert-butylcatechol have been used to create polyamides with flexible main-chain ether linkages, showcasing solubility in various polar solvents and forming transparent, flexible films. These polyamides exhibit high thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, indicating their potential for high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Safety and Hazards

The compound “4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid” and similar compounds are promising. The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

1-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-13-7-5-11(6-8-13)12-9-14(15(20)21)19(4)10-12/h5-10H,1-4H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFDVQUOPKITFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0.5 M solution of NaOH (2.0 eq) was added to a solution of 5 (1.0 g, 3.027 mmol) in dioxane (40 mL). The reaction mixture was allowed to stir at room temperature for 6 hours at which point TLC revealed completion of reaction. Excess 1,4-dioxane was evaporated under vacuum and the residue was diluted with water. The resulting solution was acidified with 0.5 M HCl. The product was extracted from water with 2× ethyl acetate (100 mL×2) and the organic layers were combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The product was purified using flash chromatography (ethyl acetate/n-hexane 2:8). Yield—0.92 g, 96.8%. IR (FTIR, vmax/cm−1): 3371, 2979, 1698, 1671, 1522, 1445, 1367, 1285, 1161, 1112, 1047, 823, 803, 762, 714, 631; 1H-NMR (400 MHz, CDCl3): δ 8.33 (1H, s), 7.55 (d, 2H, J=8.8 Hz), 7.50 (d, 2H, J=8.8 Hz), 7.36 (d, 1H, J=2.0 Hz), 7.22 (d, 1H, J=2.0), 3.97 (s, 3H), 1.50 (s, 9H); 13C-NMR (100 MHz, CDCl3): δ 162.3, 153.7, 138.6, 123.0, 127.1, 126.0, 124.4, 124.0, 119.5, 115.1, 79.9, 36.9, 28.6; EIMS m/z (+EI) calc. for C17H20N2O4 (M)+ 316.35. found 315.16 (M+H)+
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